
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is an organic compound with the molecular formula C9H8F3NO2. It is a white crystalline solid that is soluble in most organic solvents, such as ethanol, acetone, and dimethylformamide. This compound is known for its versatility and has a variety of applications in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide typically involves the reaction of 2,2,2-trifluoroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 60-70°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoroacetamides, amines, and substituted phenylacetamides .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is employed in the production of agrochemicals and as a catalyst in various industrial chemical reactions.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme, affecting various biochemical pathways . The compound’s trifluoromethyl group enhances its binding affinity to proteins and other biological molecules, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetamide: This compound lacks the methoxy group, which may result in different reactivity and binding properties.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group on the phenyl ring, which can influence its chemical behavior and applications.
2,2,2-Trifluoroacetanilide: This compound is structurally similar but does not have the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
144167-31-7 |
|---|---|
Molekularformel |
C9H8F3NO2 |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-methoxy-N-phenylacetamide |
InChI |
InChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
CPOLHUJZSVXPJN-UHFFFAOYSA-N |
Kanonische SMILES |
CON(C1=CC=CC=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


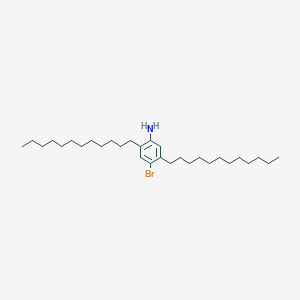
![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
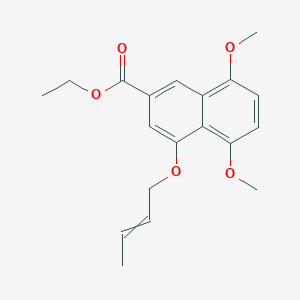
![N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine](/img/structure/B12545150.png)




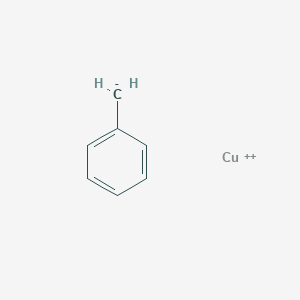

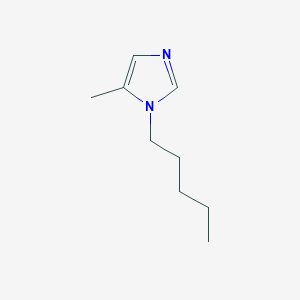
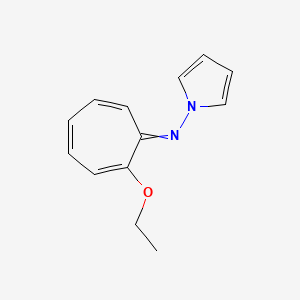
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)

